molecular formula C24H32N2O5 B12724157 Einecs 300-488-8 CAS No. 93940-88-6

Einecs 300-488-8

Cat. No.: B12724157
CAS No.: 93940-88-6
M. Wt: 428.5 g/mol
InChI Key: HYUYCADVBROMHK-HVDRVSQOSA-N
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Description

Einecs 300-488-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.

Preparation Methods

The preparation methods for Einecs 300-488-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

    Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high yield.

Chemical Reactions Analysis

Einecs 300-488-8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired products and the nature of the compound.

    Major Products: The major products formed from these reactions can vary widely, depending on the specific reaction pathways and conditions.

Scientific Research Applications

Einecs 300-488-8 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to understand its effects on living organisms and cellular processes.

    Medicine: In the medical field, this compound may be investigated for its potential therapeutic properties and applications in drug development.

    Industry: Industrial applications may include its use in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of Einecs 300-488-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity.

    Pathways Involved: The pathways involved in the compound’s action may include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Einecs 300-488-8 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or properties may include those listed in the EINECS inventory with comparable chemical characteristics.

    Uniqueness: The unique aspects of this compound may include its specific chemical structure, reactivity, and applications that distinguish it from other compounds.

Properties

CAS No.

93940-88-6

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H25NO2.C5H7NO3/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;7-4-2-1-3(6-4)5(8)9/h3-7,10-15,19-22H,8-9H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

HYUYCADVBROMHK-HVDRVSQOSA-N

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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